
4-Fluoro-3-(methanesulfonyl)phenylboronic acid
Descripción general
Descripción
4-Fluoro-3-(methanesulfonyl)phenylboronic acid is a chemical compound with the CAS Number: 1268496-35-0 . It has a molecular weight of 218.01 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-Fluoro-3-(methanesulfonyl)phenylboronic acid is 1S/C7H8BFO4S/c1-14(12,13)7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-Fluoro-3-(methanesulfonyl)phenylboronic acid is a solid substance . It has a molecular weight of 218.01 . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Acceleration of Enzymatic Reactions
- Oxydiaphoric Inhibitors : Methanesulfonyl derivatives, including those similar to 4-Fluoro-3-(methanesulfonyl)phenylboronic acid, have been found to act as oxydiaphoric (acid-transferring) inhibitors of acetylcholinesterase, an important enzyme in neurotransmission (Kitz & Wilson, 1963).
Synthesis and Chemical Reactions
- Vinyl Fluorides Synthesis : The carbanion of fluoro(phenylsulfonyl)methane derivatives, which are structurally related to 4-Fluoro-3-(methanesulfonyl)phenylboronic acid, is used in the Horner-Wittig reaction to yield α-fluoro-α,β-unsaturated sulfones, showcasing a route to vinyl fluorides (McCarthy et al., 1990).
- Fluorination of Aldehydes : Studies show that fluorobis(phenylsulfonyl)methane, a compound structurally related to 4-Fluoro-3-(methanesulfonyl)phenylboronic acid, can be used for the nucleophilic fluoromethylation of aldehydes (Shen et al., 2011).
Molecular Interactions and Crystallography
- Molecular Structure Analysis : The structure of compounds like N-(4-Fluorophenyl)methanesulfonamide, which are structurally related to 4-Fluoro-3-(methanesulfonyl)phenylboronic acid, have been analyzed to understand their molecular interactions and potential for biological activity (Gowda et al., 2007).
Potential Applications in Sensing Technologies
- Glucose Sensing : A study on 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid, closely related to 4-Fluoro-3-(methanesulfonyl)phenylboronic acid, highlights its application in enzyme-free glucose sensing under physiological conditions (Bao et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Continue rinsing), and P338 (If eye irritation persists: Get medical advice/attention) .
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura coupling reactions . This suggests that the compound might interact with palladium catalysts and various organic groups during these reactions .
Mode of Action
It’s known that boronic acids are used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .
Biochemical Pathways
The compound is involved in Suzuki-Miyaura coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of various organic compounds . The compound may also be involved in the oxidative trifluoromethylthiolation of aryl boronic acids and the directed metalation and regioselective functionalization of 3-bromofuran and related heterocycles .
Result of Action
The compound’s involvement in suzuki-miyaura coupling reactions suggests that it plays a role in the formation of carbon-carbon bonds . This is a fundamental process in organic chemistry, contributing to the synthesis of a wide range of organic compounds .
Action Environment
The action of 4-Fluoro-3-(methanesulfonyl)phenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place . It’s also important to avoid dust formation and ensure adequate ventilation during handling . These precautions help maintain the compound’s stability and efficacy.
Propiedades
IUPAC Name |
(4-fluoro-3-methylsulfonylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO4S/c1-14(12,13)7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZHIAFQLYBKOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)S(=O)(=O)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(methanesulfonyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



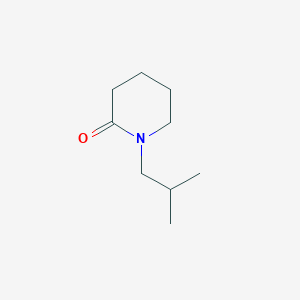
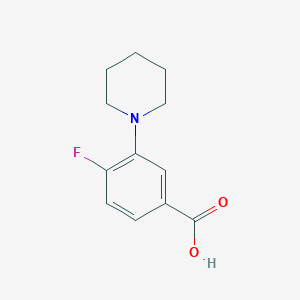

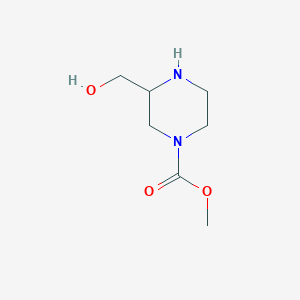
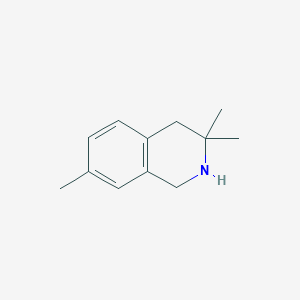

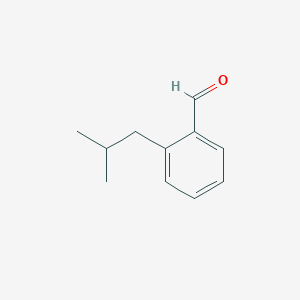
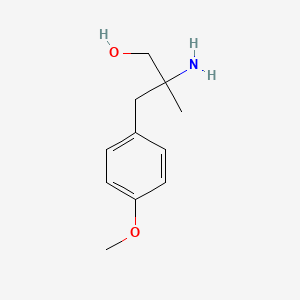
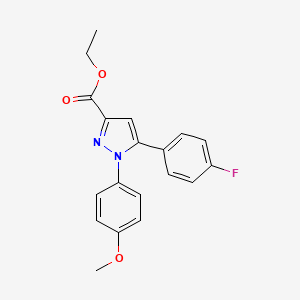
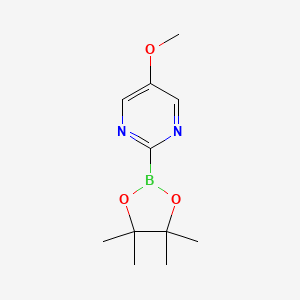

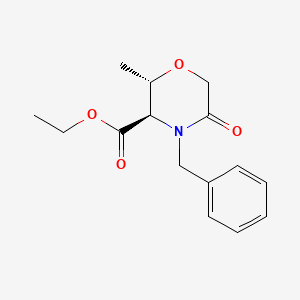

![Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]-](/img/structure/B3228755.png)